molecular formula C18H13N3OS B14642102 4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)- CAS No. 52979-17-6

4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)-

Cat. No.: B14642102
CAS No.: 52979-17-6
M. Wt: 319.4 g/mol
InChI Key: WKTNHYNLNBRPTF-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H13N3OS It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with naphthalen-2-ylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine.

    Reduction: 6-(Naphthalen-2-ylthio)quinazolin-4-amine.

    Substitution: Various alkylated or acylated derivatives of the parent compound.

Scientific Research Applications

6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways involved in disease processes. For example, it may act as an antagonist of the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications.

    6-(Naphthalen-2-ylthio)quinazolin-4-amine: A reduced form of the parent compound with different chemical properties.

    6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine: An oxidized form with distinct biological activities.

Uniqueness

6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.

Properties

CAS No.

52979-17-6

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

6-naphthalen-2-ylsulfinylquinazolin-4-amine

InChI

InChI=1S/C18H13N3OS/c19-18-16-10-15(7-8-17(16)20-11-21-18)23(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21)

InChI Key

WKTNHYNLNBRPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=CN=C4N

Origin of Product

United States

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